molecular formula C8H6BrF B1279495 1-Bromo-2-ethenyl-4-fluorobenzene CAS No. 828267-47-6

1-Bromo-2-ethenyl-4-fluorobenzene

Cat. No. B1279495
M. Wt: 201.04 g/mol
InChI Key: CGBWASPURDORDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in several studies. For instance, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene through nucleophilic aromatic substitution reactions is detailed, highlighting the importance of such compounds in 18F-arylation reactions . Similarly, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination is reported . These methods could potentially be adapted for the synthesis of 1-Bromo-2-ethenyl-4-fluorobenzene by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is influenced by the presence of halogen atoms. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the influence of bromine and fluorine atoms on the geometry of benzene and its normal modes of vibrations . This information can be extrapolated to understand the molecular structure of 1-Bromo-2-ethenyl-4-fluorobenzene, as the presence of bromine and fluorine would similarly affect its geometry and vibrational frequencies.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is a subject of several studies. For example, palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles demonstrate the versatility of these compounds in forming heterocycles . Additionally, the synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes using nickel(0) complexes shows the potential for constructing derivatives with various functionalities . These reactions suggest that 1-Bromo-2-ethenyl-4-fluorobenzene could also participate in similar transformations, leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are crucial for their applications. The study of fluorinated distyrylbenzene chromophores, for example, reveals the effect of fluorine substitution on molecular properties and solid-state organization . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene are also investigated, showing significant differences in emission between the solution and solid states . These findings can provide a basis for predicting the properties of 1-Bromo-2-ethenyl-4-fluorobenzene, such as its spectroscopic characteristics and potential as a fluorescent material.

Scientific Research Applications

  • Pharmaceuticals

    • Summary of Application : One of the key applications of 1-Bromo-2-ethenyl-4-fluorobenzene is in the synthesis of pharmaceutical compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the specific pharmaceutical compound being synthesized. Typically, this compound would be used as a building block in a larger synthetic pathway .
    • Results or Outcomes : The outcomes also depend on the specific pharmaceutical compound being synthesized. In general, this compound can help to create a wide range of drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents .
  • Agrochemicals

    • Summary of Application : 1-Bromo-2-ethenyl-4-fluorobenzene is used as an intermediate in the synthesis of agrochemicals .
    • Methods of Application : As with pharmaceuticals, the methods of application can vary widely depending on the specific agrochemical being synthesized .
    • Results or Outcomes : The outcomes can include a wide range of agrochemicals, which can help to protect crops and increase agricultural productivity .
  • Organic Synthesis

    • Summary of Application : This compound is used in organic synthesis, serving as a building block for creating a wide range of other organic compounds .
    • Methods of Application : The methods of application can vary widely depending on the specific compound being synthesized .
    • Results or Outcomes : The outcomes can include a wide range of organic compounds, which can have a variety of uses in fields ranging from materials science to biochemistry .

Safety And Hazards

The safety information for “1-Bromo-2-ethenyl-4-fluorobenzene” includes several hazard statements: H227, H302, H315, H319, H335 . These indicate that it is a flammable liquid and vapour, may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-2-ethenyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBWASPURDORDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459779
Record name 1-Bromo-2-ethenyl-4-fluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-ethenyl-4-fluorobenzene

CAS RN

828267-47-6
Record name 1-Bromo-2-ethenyl-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828267-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-ethenyl-4-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-ethenyl-4-fluorobenzene
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Synthesis routes and methods I

Procedure details

A mixture of methyltriphenylphosphonium iodide (1.195 g, 2.96 mmol) in tetrahydrofuran (25 mL) was added BuLi (1.182 mL, 2.96 mmol) at 0° C. and stirred at 0° C. for 0.5 h. It was then added 2-bromo-5-fluorobenzaldehyde (0.5 g, 2.463 mmol) and stirred at rt for 16 h. The reaction was then diluted with water, extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated to obtain an oil, which was then purified by biotage, eluting with 5% EtOAc/hexane to obtain 1-bromo-4-fluoro-2-vinylbenzene (320 mg, 1.592 mmol, 64.6% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ 7.56-7.48 (m, 1H), 7.33-7.23 (m, 1H), 7.09-6.96 (m, 1H), 6.89 (td, J=8.3, 3.1 Hz, 1H), 5.73 (d, J=17.4 Hz, 1H), 5.45 (d, J=11.0 Hz, 1H).
Quantity
1.195 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.182 mL
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reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

21.12 g Methyltriphenylphosphonium bromide were suspended in 150 ml tetrahydrofuran and cooled in an ice bath. 21.68 ml n-butyl lithium (2.5 M in n-heptane) were added dropwise and the reaction mixture stirred at 0° C. for thirty minutes. Then 10.0 g commercially available 2-bromo-5-fluorobenzaldehyde were added slowly so that the reaction temperature did not exceed +5° C. After completion of the addition the cooling bath was removed and the reaction mixture stirred at room temperature for one hour. The reaction mixture was diluted by addition of 300 ml ethyl acetate and washed three times with portions of 120 ml brine. The organic phase was dried over MgSO4, the solvent removed in vacuo and the resulting residue purified on silica gel with the eluent heptane=>n-heptane:ethyl acetate=9:1 to obtain 7.9 g 1-Bromo-4-fluoro-2-vinyl-benzene as an oil.
Quantity
21.68 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.12 g
Type
catalyst
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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